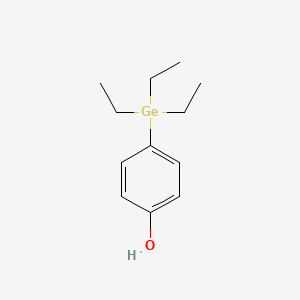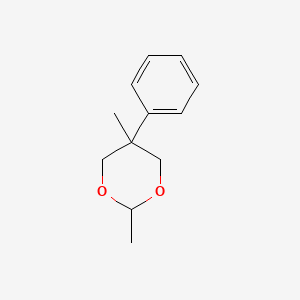
5-Ethyl-2-nitro-9h-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-nitro-9h-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-nitro-9h-carbazole typically involves the nitration of 5-ethyl-9h-carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-2-nitro-9h-carbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents under acidic or basic conditions.
Major Products:
Reduction: 5-Ethyl-2-amino-9h-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Ethyl-2-nitro-9h-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent optoelectronic properties.
Photovoltaics: Employed in the development of organic photovoltaic cells as a donor material to enhance charge transport and light absorption.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties for use in sensors, transistors, and other electronic devices.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-nitro-9h-carbazole depends on its application. In organic electronics, its optoelectronic properties are attributed to the conjugated π-electron system, which facilitates efficient charge transport. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound, known for its basic structure and properties.
2-Methyl-9H-carbazole: A methyl-substituted derivative with similar optoelectronic properties.
3,6-Di(tert-butyl)-9H-carbazole: A derivative with bulky tert-butyl groups, enhancing its solubility and stability.
Uniqueness: 5-Ethyl-2-nitro-9h-carbazole is unique due to the presence of both an ethyl group and a nitro group, which impart distinct electronic and steric properties. These modifications can influence the compound’s reactivity, stability, and overall performance in various applications, making it a valuable compound for specific research and industrial purposes.
Propriétés
Numéro CAS |
5419-84-1 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
5-ethyl-2-nitro-9H-carbazole |
InChI |
InChI=1S/C14H12N2O2/c1-2-9-4-3-5-12-14(9)11-7-6-10(16(17)18)8-13(11)15-12/h3-8,15H,2H2,1H3 |
Clé InChI |
BPKFPCLKVKNLEE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)

![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
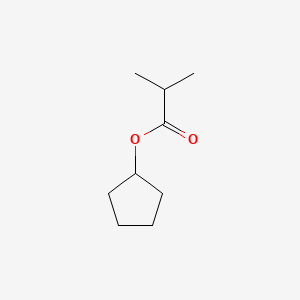
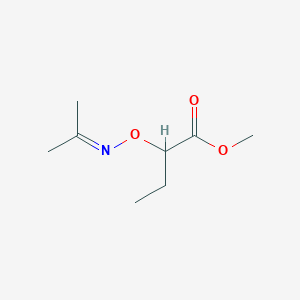

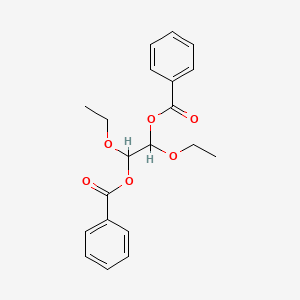
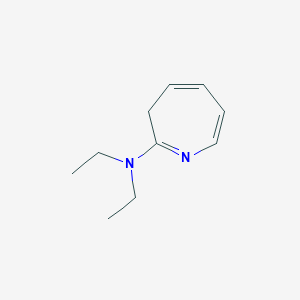

![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
